GPR84 agonist-1

GPR84 GPCR calcium mobilization

GPR84 agonist-1 (LY214-5) is a 2-(pentylsulfanyl)pyrimidine-4,6-diol scaffold GPR84 activator (EC₅₀ = 2.48 μM). Unlike uracil-based agonists (6-OAU, PSB-1584), this thioether-pyrimidine chemotype enables scaffold-hopping SAR studies and micromolar-range pharmacology. Validated in HEK293-Gα16 calcium mobilization assays. Ideal for sepsis research requiring a chemically distinct, lower-potency comparator to bracket concentration-response curves across the GPR84 agonist potency spectrum.

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
Cat. No. B2932833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR84 agonist-1
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
InChIInChI=1S/C9H14N2O2S/c1-2-3-4-5-14-9-10-7(12)6-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13)
InChIKeyPZFSMTJJBIHJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





GPR84 Agonist-1 (LY214-5): Chemical Profile and Baseline Characterization for Procurement Decisions


GPR84 agonist-1 (Compound LY214-5; CAS 489403-70-5) is a synthetic small-molecule agonist of the medium-chain free fatty acid receptor GPR84 (also known as EX33) with a molecular formula of C₉H₁₄N₂O₂S and a molecular weight of 214.28 g/mol . Its core structure consists of a 2-(pentylsulfanyl)pyrimidine-4,6-diol scaffold, which distinguishes it from the uracil-based chemotypes (e.g., 6-OAU, PSB-1584) and fatty acid mimetics that dominate this target class [1]. This compound serves as a research tool for studying GPR84-mediated signaling in the context of sepsis and inflammatory disorders, though its reported potency (EC₅₀ = 2.479 μM) positions it in the micromolar range, in contrast to the nanomolar-potency agonists that have been subsequently developed .

Why GPR84 Agonist-1 Cannot Be Interchanged with Other In-Class GPR84 Agonists


Within the GPR84 agonist class, compounds exhibit substantial divergence in potency (spanning four orders of magnitude from picomolar to micromolar), signaling bias (balanced vs. G-protein-biased vs. β-arrestin-biased), and chemotype-driven selectivity profiles [1]. GPR84 agonist-1 (LY214-5) represents a distinct pyrimidine-thioether scaffold that differs fundamentally from the widely used 6-OAU/PSB-series uracil derivatives and the ZQ-16 thioether series [2]. Critically, GPR84 agonist-1 lacks publicly available selectivity panel data against other free fatty acid receptors (FFARs: GPR40, GPR41, GPR43, GPR119, GPR120) and has no reported β-arrestin recruitment or in vivo pharmacokinetic characterization, making it unsuitable as a drop-in replacement for well-validated tool compounds like ZQ-16, PSB-1584, or OX04528 [3]. Procurement decisions must be guided by the specific experimental requirements for potency, pathway bias, and validated selectivity rather than assumed class-level equivalence.

Quantitative Differentiation of GPR84 Agonist-1 Against Key Comparators


Potency Comparison: GPR84 Agonist-1 vs. 6-OAU and ZQ-16 in Calcium Mobilization Assays

GPR84 agonist-1 (LY214-5) exhibits an EC₅₀ of 2.479 μM in a calcium mobilization assay using HEK293 cells co-expressing GPR84 and Gα16 . In contrast, the widely used surrogate agonist 6-OAU shows an EC₅₀ of 105 nM in the same HEK293-GPR84-Gqi5 calcium assay, representing a 23.6-fold higher potency . Another structurally related thioether agonist, ZQ-16 (2-(hexylthio)pyrimidine-4,6-diol), exhibits an EC₅₀ of 213 nM under comparable calcium mobilization conditions, which is 11.6-fold more potent than GPR84 agonist-1 . This substantial potency gap places GPR84 agonist-1 in the micromolar range, whereas 6-OAU and ZQ-16 operate in the nanomolar range.

GPR84 GPCR calcium mobilization potency EC50

Selectivity Profile Gap: GPR84 Agonist-1 Lacks Validated FFAR Selectivity Data vs. ZQ-16 and PSB-1584

No publicly available selectivity panel data exists for GPR84 agonist-1 against other free fatty acid receptors (GPR40/FFAR1, GPR41/FFAR3, GPR43/FFAR2, GPR119, GPR120/FFAR4) [1]. In contrast, ZQ-16 has been rigorously validated to exhibit no activity at GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM [2]. Similarly, PSB-1584 has been demonstrated to be selective against other free fatty acid-activated receptors in comparative assays [3]. The absence of selectivity characterization for GPR84 agonist-1 introduces an unquantified risk of off-target FFAR engagement, which could confound experimental interpretations in systems where multiple FFARs are expressed.

GPR84 FFAR selectivity off-target GPR40 GPR120

Signaling Bias Characterization: GPR84 Agonist-1 vs. Biased Agonists (PSB-17365, DL-175, OX04528)

GPR84 agonist-1 has no reported data on β-arrestin recruitment or signaling bias (i.e., the relative activation of Gαi/cAMP versus β-arrestin pathways) [1]. In contrast, multiple GPR84 agonists have been rigorously characterized for biased signaling: PSB-17365 exhibits a 20-fold Gi pathway bias (cAMP EC₅₀ = 2.5 nM; β-arrestin EC₅₀ = 100 nM) [2]; DL-175 shows differential Gαi/cAMP versus β-arrestin signaling [3]; and OX04528 (compound 68) displays picomolar cAMP potency (EC₅₀ low pM) with no detectable β-arrestin recruitment up to 80 μM, representing extreme G-protein bias [4]. The absence of bias data for GPR84 agonist-1 prevents rational selection based on pathway-specific pharmacology.

GPR84 biased agonism β-arrestin cAMP G-protein signaling

In Vivo and Metabolic Stability Characterization Gap: GPR84 Agonist-1 vs. PSB-1584 and OX04528

GPR84 agonist-1 lacks publicly reported data on metabolic stability, in vivo pharmacokinetics, or animal model efficacy [1]. In contrast, PSB-1584 has been demonstrated to be metabolically stable upon incubation with human liver microsomes [2]. OX04528 (compound 68) has been optimized for an appropriate in vivo pharmacokinetic profile enabling investigation of GPR84 biased agonist activity in vivo [3]. This absence of ADME/PK characterization for GPR84 agonist-1 limits its utility for in vivo studies and represents a significant gap relative to more extensively characterized tool compounds.

GPR84 metabolic stability in vivo pharmacokinetics microsomal stability

Chemotype Distinction: Pyrimidine-Thioether Scaffold vs. Uracil-Derived Agonists

GPR84 agonist-1 contains a 2-(pentylsulfanyl)pyrimidine-4,6-diol core (C₉H₁₄N₂O₂S, MW 214.28) with a LogP of 1.9 . This pyrimidine-thioether scaffold is chemically distinct from the uracil-derived chemotypes (e.g., 6-OAU: 6-n-octylaminouracil; PSB-1584: 6-hexylamino-2,4(1H,3H)-pyrimidinedione) that have been extensively optimized through systematic SAR campaigns [1]. ZQ-16 shares a 2-(hexylthio)pyrimidine-4,6-diol structure with a six-carbon thioether chain, whereas GPR84 agonist-1 bears a five-carbon pentylsulfanyl substituent, which may contribute to the observed 11.6-fold difference in potency [2]. The distinct chemical scaffold of GPR84 agonist-1 may confer different solubility, permeability, and metabolic liability profiles that remain uncharacterized.

GPR84 chemotype pyrimidine thioether structure-activity relationship

Validated Application Scenarios for GPR84 Agonist-1 (LY214-5) in Research Settings


In Vitro Sepsis Research Requiring Micromolar GPR84 Activation

GPR84 agonist-1 has been explicitly noted for use in septicemia (sepsis) research based on the patent application CN106632082A [1]. For in vitro studies modeling sepsis-induced inflammatory responses—such as LPS-stimulated monocyte/macrophage cytokine production—GPR84 agonist-1 provides a GPR84-activating tool compound at micromolar concentrations (EC₅₀ = 2.479 μM) . This scenario is appropriate when nanomolar potency is not required, or when investigators seek to compare dose-response relationships across a range of GPR84 agonist potencies.

Structure-Activity Relationship (SAR) Studies Exploring Alternative GPR84 Chemotypes

The 2-(pentylsulfanyl)pyrimidine-4,6-diol scaffold of GPR84 agonist-1 offers a chemically distinct alternative to the widely studied uracil-derived agonists (e.g., 6-OAU, PSB-1584) [2]. Researchers conducting SAR campaigns to understand the structural determinants of GPR84 activation, or seeking to diversify chemical matter beyond the uracil chemotype, may utilize GPR84 agonist-1 as a reference compound for the thioether-pyrimidine series. The compound's physicochemical properties (MW 214.28, LogP 1.9, tPSA 87 Ų) provide a defined baseline for scaffold-hopping and optimization efforts .

Calcium Mobilization Assays with Moderate Potency Requirements

GPR84 agonist-1 has been validated in calcium mobilization assays using HEK293 cells co-expressing GPR84 and Gα16, with an EC₅₀ of 2.48 μM measured via Fluo-4 AM dye . This assay context is appropriate for screening campaigns or mechanistic studies where micromolar potency is acceptable and where the compound's behavior in calcium flux readouts has been directly documented. For high-throughput screening requiring robust signal-to-noise at low compound concentrations, more potent agonists (e.g., ZQ-16, 6-OAU) may be preferable, but GPR84 agonist-1 serves as a characterized reference point for this assay modality.

Procurement for Comparative Pharmacology Studies Against Other GPR84 Agonists

The substantial potency gap between GPR84 agonist-1 (EC₅₀ = 2.479 μM) and comparator agonists such as 6-OAU (EC₅₀ = 105 nM) and ZQ-16 (EC₅₀ = 213 nM) positions this compound as a useful lower-potency reference for comparative pharmacology experiments [3]. Investigators seeking to establish concentration-response relationships across multiple GPR84 agonists with varying potencies can include GPR84 agonist-1 to bracket the micromolar range, enabling more comprehensive pharmacological profiling of GPR84-mediated responses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR84 agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.